CMPF

描述

3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid is a metabolite of furan fatty acids found in plasma and urine of humans after consumption of foods containing these fatty acids. It has been identified as a significant metabolite following the consumption of fish oil, fish oil fatty acid-ethyl esters, or diets rich in fish . This compound has garnered attention due to its potential role in lipid metabolism and its association with various metabolic disorders .

准备方法

合成路线和反应条件: 3-羧基-4-甲基-5-丙基-2-呋喃丙酸的合成通常涉及呋喃衍生物的氧化。 一种常见的方法是在酸性条件下使用高锰酸钾氧化 3-甲基-2-呋喃丙酸 .

工业生产方法: 3-羧基-4-甲基-5-丙基-2-呋喃丙酸的工业生产通常通过从生物来源(如鱼油补充剂)中提取和纯化来实现。 然后使用色谱技术分离该化合物 .

反应类型:

氧化: 3-羧基-4-甲基-5-丙基-2-呋喃丙酸可以发生氧化反应,形成各种氧化衍生物。

还原: 该化合物可以还原形成相应的醇。

取代: 它可以参与取代反应,其中官能团被其他基团取代。

常见试剂和条件:

氧化: 高锰酸钾、过氧化氢。

还原: 硼氢化钠、氢化铝锂。

取代: 卤化剂、亲核试剂。

主要产物:

氧化: 氧化的呋喃衍生物。

还原: 醇衍生物。

取代: 取代的呋喃衍生物。

科学研究应用

Metabolic Effects of CMPF

This compound has been identified as a significant metabolite of omega-3 fatty acid supplements, particularly Lovaza™. Research indicates that this compound enhances lipid metabolism and improves insulin sensitivity. Key findings include:

- Inhibition of Lipogenesis : this compound acutely inhibits acetyl-CoA carboxylase (ACC) activity, which plays a crucial role in fatty acid synthesis. This inhibition leads to a reduction in lipogenic gene expression and promotes beta-oxidation of fatty acids .

- Induction of FGF21 : The metabolite induces fibroblast growth factor 21 (FGF21), which is essential for long-term protection against hepatic steatosis. Mice lacking FGF21 did not exhibit the metabolic benefits associated with this compound treatment, highlighting its importance in metabolic regulation .

Role in Diabetes and Chronic Kidney Disease

This compound has been studied for its association with type 2 diabetes and chronic kidney disease (CKD):

- Type 2 Diabetes : A prospective cohort study found that higher serum levels of this compound were associated with an 18% lower risk of developing type 2 diabetes. This relationship suggests that this compound may mediate the protective effects of marine n-3 polyunsaturated fatty acids against diabetes .

- Chronic Kidney Disease : Conversely, no significant association was found between this compound levels and CKD risk, indicating that while this compound may be beneficial in metabolic contexts, its role in renal health requires further investigation .

Biomarker for Nutritional Status

This compound serves as a biomarker for nutritional status, particularly in populations undergoing dialysis. Studies indicate that higher this compound levels correlate with better nutritional markers such as albumin and prealbumin levels . This suggests that this compound could be used to assess the nutritional status of patients with chronic illnesses.

Mechanistic Insights into β-cell Dysfunction

Research has demonstrated that elevated levels of this compound are associated with gestational diabetes mellitus (GDM) and type 2 diabetes. Mechanistically, this compound impairs mitochondrial function in pancreatic β-cells, leading to decreased insulin biosynthesis:

- Oxidative Stress : this compound induces oxidative stress within β-cells, disrupting glucose-induced ATP accumulation and impairing insulin secretion .

- Therapeutic Targeting : Blocking the transport of this compound or using antioxidants has shown potential in preventing β-cell dysfunction, suggesting therapeutic avenues for managing diabetes .

Summary Table of Key Findings

| Application Area | Key Findings |

|---|---|

| Metabolic Regulation | Enhances lipid metabolism; inhibits ACC; induces FGF21 |

| Type 2 Diabetes | Associated with lower risk; mediates protective effects of n-3 PUFA |

| Chronic Kidney Disease | No significant correlation found; requires further research |

| Nutritional Biomarker | Correlates positively with nutritional status indicators |

| β-cell Dysfunction | Induces oxidative stress; impairs insulin secretion; potential therapeutic target |

Case Studies and Clinical Implications

Several studies underscore the clinical relevance of this compound:

- A study examining patients with GDM showed elevated this compound levels correlated with impaired glucose tolerance and insulin secretion dysfunction, providing insights into its role in diabetes pathophysiology .

- Research on patients undergoing dialysis indicated that monitoring this compound could help assess their nutritional status more effectively than traditional biomarkers .

作用机制

3-羧基-4-甲基-5-丙基-2-呋喃丙酸发挥其作用的机制涉及抑制乙酰辅酶 A 羧化酶活性,导致β-氧化增加和脂肪生成基因表达降低 。 它还诱导成纤维细胞生长因子 21 的表达,这是长期抵抗脂肪变性的必要条件 .

类似化合物:

- 3-甲基-2-呋喃丙酸

- 4-甲基-5-丙基-2-呋喃丙酸

比较: 3-羧基-4-甲基-5-丙基-2-呋喃丙酸因其独特的结构而独一无二,这使其能够比其类似物更有效地与脂质代谢途径相互作用。 它抑制乙酰辅酶 A 羧化酶和诱导成纤维细胞生长因子 21 表达的能力使其区别于其他类似化合物 .

相似化合物的比较

- 3-Methyl-2-Furanpropanoic Acid

- 4-Methyl-5-Propyl-2-Furanpropanoic Acid

Comparison: 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid is unique due to its specific structure, which allows it to interact with lipid metabolism pathways more effectively than its analogs. Its ability to inhibit acetyl-CoA carboxylase and induce fibroblast growth factor 21 expression sets it apart from other similar compounds .

生物活性

3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a metabolite derived from the consumption of fish and omega-3 polyunsaturated fatty acids (PUFAs). Recent studies have highlighted its significant biological activities, particularly in the context of metabolic disorders, kidney function, and cellular apoptosis. This article synthesizes current research findings on this compound, emphasizing its biological activity, implications for health, and potential therapeutic applications.

Overview of this compound

This compound is primarily recognized as a biomarker for fish intake and omega-3 PUFA consumption. Its levels in circulation have been associated with various metabolic conditions, including type 2 diabetes mellitus (T2DM), gestational diabetes mellitus (GDM), and kidney diseases. Understanding the biological activity of this compound can provide insights into its role in human health and disease management.

1. Metabolic Implications

This compound levels are significantly elevated in individuals with prediabetes, T2DM, and GDM. A study involving 516 participants indicated that serum this compound concentrations were positively correlated with impaired glucose metabolism and negatively associated with insulin secretion indices . Specifically:

- Increased this compound levels correlate with:

- Higher fasting plasma glucose (FPG) and 2-hour postprandial glucose (2hPG).

- Decreased insulinogenic index, indicating impaired β-cell function.

The relationship between this compound and glucose metabolism suggests that it may serve as a predictive marker for glycolipid metabolism disorders.

| Condition | Serum this compound Levels | Association with Insulin Function |

|---|---|---|

| Normal Glucose Tolerance | Baseline | Normal insulin secretion |

| Prediabetes | Elevated | Impaired insulin secretion |

| Type 2 Diabetes | Significantly Elevated | Further impaired secretion |

2. Cellular Mechanisms

Recent findings demonstrate that this compound induces ferroptosis—a form of regulated cell death—in kidney cells. In vitro studies on HK-2 and NRK49F cells revealed that this compound treatment led to:

- Decreased levels of glutathione (GSH) and GPX4 expression.

- Increased reactive oxygen species (ROS) production and lipid peroxidation.

These changes indicate that this compound not only triggers ferroptosis but also promotes apoptosis through pathways involving Bax and cytochrome C . The inhibition of ferroptosis was found to reduce apoptosis, highlighting a complex interplay between these cell death mechanisms.

3. Kidney Health

Contrary to its role in inducing cell death in certain contexts, other studies suggest that this compound may not be a relevant uremic toxin in patients undergoing hemodialysis. Research indicates that higher this compound levels could correlate with better nutritional status rather than adverse outcomes . Specifically:

- Positive correlations were found between this compound levels and:

- Albumin and prealbumin concentrations.

- Body mass index (BMI).

This suggests that this compound might serve as a marker for nutritional health rather than a detrimental factor in chronic kidney disease.

Case Studies

Case Study 1: Impact on Type 2 Diabetes Risk

A longitudinal study involving over 1,400 participants showed that each standard deviation increase in serum this compound was associated with an 18% lower risk of developing T2DM. This protective effect was mediated by the intake of marine n-3 PUFAs .

Case Study 2: Cellular Response to this compound

In an experimental setting, renal cells exposed to this compound exhibited significant oxidative stress markers and alterations in apoptosis-related proteins. These findings underscore the dual role of this compound as both a potential therapeutic target for metabolic disorders and a contributor to cellular stress responses .

属性

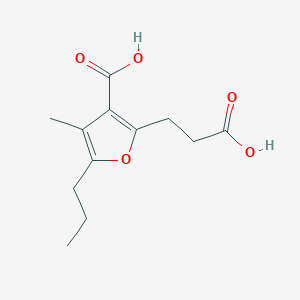

IUPAC Name |

2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCQWXZMVIETAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235940 | |

| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86879-39-2 | |

| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86879-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086879392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-CARBOXYETHYL)-4-METHYL-5-PROPYLFURAN-3-CARBOXYLICACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTU41879GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。